

3-Cyanopyridine-4-boronic acid pinacol ester

CAS number 878194-92-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Cyanopyridine-4-boronic acid
pinacol ester

Cat. No.: B1461727

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An In-Depth Technical Guide to **3-Cyanopyridine-4-boronic acid pinacol ester** (CAS: 878194-92-4)

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of **3-Cyanopyridine-4-boronic acid pinacol ester** (CAS No. 878194-92-4), a pivotal reagent in modern synthetic chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic protocols, and elucidate its reactivity profile, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices to ensure reproducible and scalable outcomes for professionals in drug discovery and materials science.

Core Concepts: Strategic Value in Molecular Design

3-Cyanopyridine-4-boronic acid pinacol ester has emerged as a strategic building block for the installation of the 3-cyanopyridin-4-yl scaffold. This moiety is of significant interest in medicinal chemistry, as the pyridine nitrogen and the electron-withdrawing nitrile group can engage in critical hydrogen bonding and dipole-dipole interactions within biological targets, such as the hinge region of protein kinases.^[1] The use of the pinacol ester derivative offers a significant advantage over the corresponding free boronic acid; it enhances stability, reduces

the propensity for self-coupling or protodeboronation, and improves handling characteristics, making it amenable to a broader range of reaction conditions and suitable for long-term storage.[2][3][4]

Physicochemical & Handling Data

A precise understanding of a reagent's properties is the foundation of its effective application. The key characteristics of **3-Cyanopyridine-4-boronic acid pinacol ester** are summarized below.

Property	Data	Reference(s)
CAS Number	878194-92-4	[5][6][7]
IUPAC Name	4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile	[6]
Molecular Formula	C ₁₂ H ₁₅ BN ₂ O ₂	[5][6][7]
Molecular Weight	230.07 g/mol	[5][7][8]
Appearance	White to pale brown solid/powder	[6]
Purity	Typically ≥95%	[6]
Storage Conditions	2-8°C, under inert atmosphere (e.g., Argon)	
Hazard Statements	H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)	
Precautionary Statements	P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously)	

Synthesis Protocol: The Miyaura Borylation

The most prevalent and efficient method for synthesizing **3-Cyanopyridine-4-boronic acid pinacol ester** is the palladium-catalyzed Miyaura borylation reaction, starting from a suitable halopyridine precursor.[2][9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis via Miyaura Borylation.

Detailed Step-by-Step Methodology

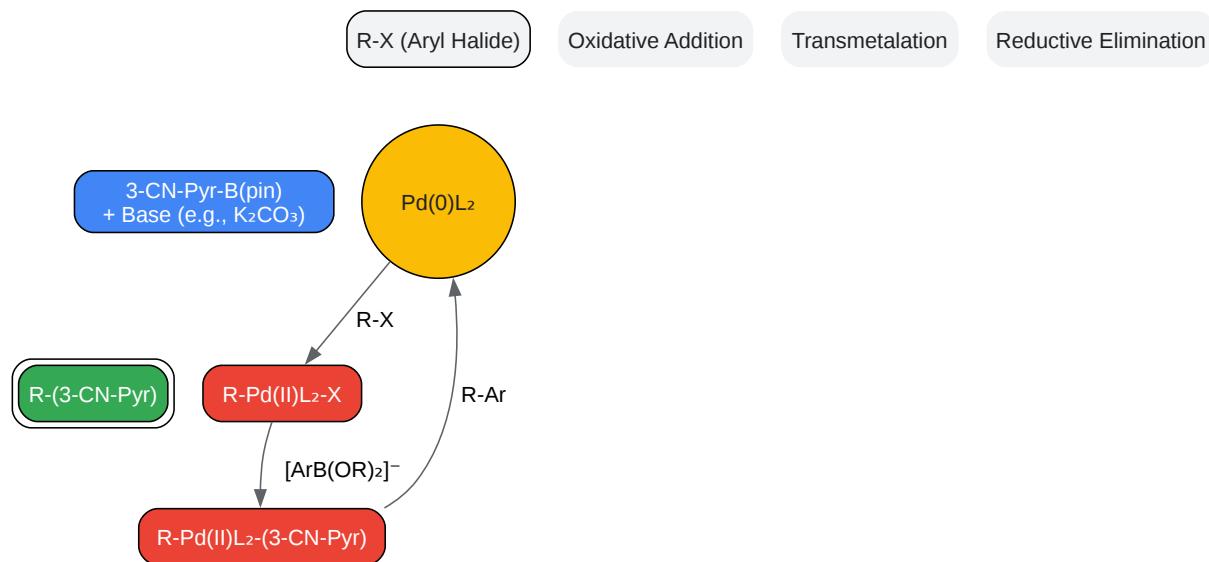
- **Inerting the Reaction Vessel:** To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, establish an inert atmosphere by cycling between vacuum and backfilling with argon or nitrogen. This is a critical step, as the Pd(0) active catalyst is oxygen-sensitive.
- **Charging Reagents:** Under a positive pressure of inert gas, charge the flask with 4-chloro-3-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
 - **Expert Insight:** Potassium acetate is a sufficiently mild base that facilitates the catalytic cycle without promoting premature Suzuki coupling, a common side reaction with stronger bases.[2][10]
- **Solvent Addition:** Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the limiting reagent) via cannula or syringe. Anhydrous conditions are essential to prevent hydrolysis of the boronic ester product.
- **Reaction Execution:** Heat the stirred mixture to 80-100 °C.
- **Monitoring (Self-Validation):** Track the consumption of the starting halide by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-18 hours. The disappearance of the starting material is the primary indicator of completion.
- **Workup:** Cool the reaction to ambient temperature. Dilute with ethyl acetate and filter the slurry through a pad of celite to remove insoluble inorganic salts and the palladium catalyst. Rinse the pad with additional ethyl acetate.

- Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel using a gradient elution (e.g., 5% to 30% ethyl acetate in hexanes) to yield the product as a white solid.
- Characterization: Confirm product identity and purity (>98%) via ^1H NMR, ^{13}C NMR, and LC-MS analysis.[\[11\]](#)[\[12\]](#)

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds.[\[1\]](#)[\[3\]](#) This reaction is a cornerstone of modern drug discovery for constructing biaryl and hetero-biaryl scaffolds.

Generalized Catalytic Cycle



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Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol Considerations for Drug Development Professionals

- Catalyst/Ligand Selection: While $\text{Pd}(\text{dppf})\text{Cl}_2$ is robust, other systems like $\text{Pd}(\text{PPh}_3)_4$ or catalysts employing Buchwald-type ligands may be necessary for challenging substrates (e.g., sterically hindered or electron-rich aryl chlorides).[\[1\]](#)
- Base: An aqueous solution of a base like K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 is required to activate the boronic ester for transmetalation. The choice of base can significantly impact reaction kinetics and yield.
- Solvent System: A biphasic system, such as 1,4-dioxane/water or toluene/water, is typically employed to dissolve both the organic substrates and the inorganic base.
- Palladium Scavenging: For pharmaceutical applications, residual palladium levels must be strictly controlled. After the reaction, treatment of the organic solution with palladium scavengers (e.g., silica-based thiols) is a mandatory step before final product isolation.

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- To cite this document: BenchChem. [3-Cyanopyridine-4-boronic acid pinacol ester CAS number 878194-92-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461727#3-cyanopyridine-4-boronic-acid-pinacol-ester-cas-number-878194-92-4]

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